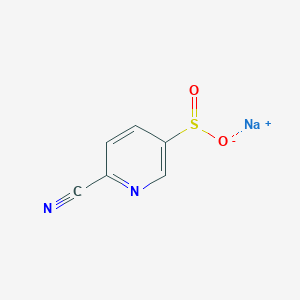Sodium 6-cyanopyridine-3-sulfinate
CAS No.:
Cat. No.: VC17642716
Molecular Formula: C6H3N2NaO2S
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H3N2NaO2S |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | sodium;6-cyanopyridine-3-sulfinate |
| Standard InChI | InChI=1S/C6H4N2O2S.Na/c7-3-5-1-2-6(4-8-5)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | MAENXPODNDEGNG-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=NC=C1S(=O)[O-])C#N.[Na+] |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring with a sulfinate group (-SO₂⁻Na⁺) at the 3-position and a cyano group (-CN) at the 6-position. This substitution pattern creates distinct electronic effects:
-
Electron-withdrawing effects: The cyano group inductively withdraws electron density from the pyridine ring, enhancing the electrophilicity of adjacent positions .
-
Sulfinate group reactivity: The sulfinate moiety serves as a nucleophilic site, enabling participation in radical reactions and transition-metal-catalyzed couplings .
Hypothetical bond lengths and angles can be inferred from crystallographic data of analogous pyridine sulfinates, such as sodium pyridine-3-sulfinate (CAS 123151-15-5), which exhibits a planar pyridine ring with S-O bond lengths of approximately 1.45–1.50 Å.
Spectral Characteristics
While experimental NMR or IR data for sodium 6-cyanopyridine-3-sulfinate are unavailable, predictions based on related compounds suggest:
-
¹H NMR: Downfield shifts for protons adjacent to the sulfinate group (δ 8.5–9.0 ppm) and deshielding of the cyano group’s β-protons.
-
IR spectroscopy: Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 1120–1180 cm⁻¹ (asymmetric S-O).
Synthetic Methodologies
Copper-Catalyzed Sulfinate Transfer
Recent advances in copper catalysis enable the synthesis of masked aryl sulfinates from halopyridines. For example, 3-iodo-6-cyanopyridine can react with sodium 1-methyl 3-sulfinopropanoate (SMOPS) under substoichiometric Cu(I) catalysis (10 mol%) to yield β-ester sulfones, which are hydrolyzed to sulfinates :
This method operates under base-free conditions, minimizing side reactions and improving yields compared to traditional two-step approaches .
Photoredox-Mediated Radical Pathways
Sulfinate groups participate in photoredox cascades for alkene functionalization. In a representative system, sodium 6-cyanopyridine-3-sulfinate could act as a sulfonyl radical precursor under Ir(ppy)₃ photocatalysis :
This pathway highlights the compound’s potential in branch-selective alkene pyridylation, a transformation critical to pharmaceutical synthesis .
Reactivity and Functionalization
Nucleophilic Displacement
The sulfinate group undergoes nucleophilic aromatic substitution (SₙAr) with electrophiles such as alkyl halides or amines. For instance, reaction with tert-butyl bromoacetate yields sulfone derivatives:
Radical Coupling Reactions
Electrochemical studies demonstrate that pyridyl sulfinates engage in radical cross-couplings. In the presence of aryl diazonium salts, sodium 6-cyanopyridine-3-sulfinate can form biaryl sulfones via a radical chain mechanism :
Comparative Analysis of Pyridine Sulfinate Derivatives
The reactivity of sodium 6-cyanopyridine-3-sulfinate can be contextualized against related compounds (Table 1):
| Compound | CAS Number | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| Sodium pyridine-3-sulfinate | 123151-15-5 | Sulfinate at C3 | Pd-catalyzed cross-couplings |
| Sodium 4-pyridinesulfonate | 15521-77-4 | Sulfonate at C4 | Acid catalysis, esterification |
| Sodium 6-cyanopyridine-3-sulfinate | — | Sulfinate at C3, CN at C6 | Radical reactions, photoredox cascades |
The 6-cyano substitution uniquely enhances electrophilicity at C2 and C4, directing metallation or cross-coupling to these positions .
Applications in Medicinal Chemistry
Covalent Inhibitor Design
Pyridyl sulfones are emerging as warheads in covalent kinase inhibitors. The sulfinate group in sodium 6-cyanopyridine-3-sulfinate could transiently bind catalytic cysteine residues, enabling reversible inhibition . For example, analogs of this compound have been used in the synthesis of BTK and EGFR inhibitors .
Prodrug Activation
Masked sulfinates (e.g., tert-butyl esters) derived from sodium 6-cyanopyridine-3-sulfinate undergo enzymatic hydrolysis in vivo, releasing sulfinic acid moieties that modulate oxidative stress pathways .
Challenges and Future Directions
Stability Considerations
Sulfinate salts are prone to oxidation under ambient conditions. Stabilization strategies include:
Expanding Reaction Scope
Future studies should explore:
-
Enantioselective sulfinate couplings using chiral copper catalysts
-
Bioconjugation via sulfinate-lysine reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume